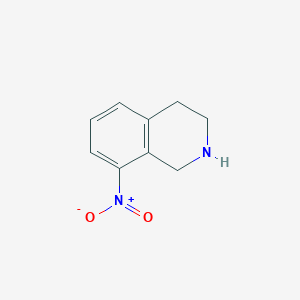

8-Nitro-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

8-Nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11NThis compound is part of the larger family of isoquinoline alkaloids, which are known for their diverse biological activities and presence in various natural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of isoquinoline with a brominating agent, followed by nitration using nitric acid under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective nitration at the 8th position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration processes, similar to those used in laboratory synthesis. These processes would need to be optimized for yield, purity, and safety, considering the handling of nitric acid and other reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 8-amino-1,2,3,4-tetrahydroisoquinoline, while substitution reactions can produce a variety of substituted isoquinoline derivatives.

Applications De Recherche Scientifique

While the search results do not offer a focused, comprehensive review of the applications of "8-Nitro-1,2,3,4-tetrahydroisoquinoline," they do provide some context regarding tetrahydroisoquinoline derivatives and their uses, as well as some synthetic methods .

Tetrahydroisoquinoline Derivatives Overview

- Biological Activities Tetrahydroisoquinolines (THIQ) are an important class of isoquinoline alkaloids with diverse biological activities against infective pathogens and neurodegenerative disorders . THIQ analogs have gained attention in the scientific community, leading to the development of novel THIQ derivatives with potent biological activity .

- Medical Applications Some N-aryl-1,2,3,4-tetrahydroisoquinolines have shown diverse biological activities, such as inhibiting enzymes (cathepsin B, calpain-2, NADPH quinone oxidoreductase, and E. coli nitroreductase), blocking P-gp efflux pumps in tumor cells, and modulating potassium and sodium channels, which may lead to antiepileptic and analgesic effects . They have also been described as ligands for estrogen receptors and G-protein-coupled receptors .

- Alzheimer's Disease Some novel 1,2,3,4-tetrahydroisoquinoline derivatives are being researched for their potential to treat Alzheimer's disease by inhibiting acetylcholinesterase .

Synthesis and Preparation Methods

- One method involves using 3,4-substituted benzaldehyde and nitroparaffins as raw materials through condensation, nucleophilic reagent addition, and reduction . The resulting product undergoes condensation and cyclization with Paraformaldehyde to yield 1,2,3,4-tetrahydroisoquinoline, which can then be acylated and reduced to obtain the desired compounds .

- A simple and efficient one-pot synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been developed .

Related Compounds and Activities

- Some compounds with a 1,2,3-triazole linker have been screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

- 9-(4-(3-(1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-propyl) piperazin-1-yl)-1,2,3,4-tetrahydroacridine was identified as an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor . The 1,2,3-triazole heterocycle exhibits antifungal, antibiotic, anticancer, antiviral, antimigraine, and anticonvulsant activities .

- Copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH3 complex under mild reaction conditions can produce 1,2,3,4-tetrahydroisoquinoline .

Specific Mentions of this compound

Mécanisme D'action

The mechanism of action of 8-Nitro-1,2,3,4-tetrahydroisoquinoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or interact with neurotransmitter receptors, leading to neuroprotective effects . The exact pathways depend on the specific structure and functional groups of the derivatives.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its basic properties and presence in various bioactive molecules.

8-Amino-1,2,3,4-tetrahydroisoquinoline: A reduction product of 8-Nitro-1,2,3,4-tetrahydroisoquinoline with different biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for developing new drugs and materials with specific properties .

Activité Biologique

8-Nitro-1,2,3,4-tetrahydroisoquinoline (8-NO2-THIQ) is a nitro-substituted derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a compound known for its diverse biological activities. The presence of the nitro group at the 8th position significantly influences its chemical reactivity and biological properties. This article reviews the biological activity of 8-NO2-THIQ, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

8-NO2-THIQ interacts with various biochemical pathways and targets:

Pharmacokinetics

8-NO2-THIQ demonstrates favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption allows for effective oral administration.

- Blood-Brain Barrier Permeability : The compound is capable of crossing the blood-brain barrier, making it a candidate for treating central nervous system disorders.

Biological Activities

The biological activities of 8-NO2-THIQ can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various pathogens; specific studies needed. |

| Anticancer | Related compounds show anticancer effects; further research required. |

| Neuroprotective | Possible neuroprotective effects due to MAO inhibition; needs validation. |

Case Studies and Research Findings

Several studies highlight the biological activity of THIQ derivatives that may provide insights into the potential effects of 8-NO2-THIQ:

- Study on THIQ Analogues : A review discussed various THIQ analogues showing diverse biological activities against neurodegenerative disorders and infective pathogens. The structural activity relationship (SAR) indicates that modifications can enhance biological efficacy .

- Synthesis and Evaluation : Research on novel isoquinoline dipeptides demonstrated that certain THIQ derivatives exhibited antibacterial activity against Pseudomonas aeruginosa, suggesting that structural modifications can lead to enhanced biological properties .

- Biochemical Analysis : Investigations into the biochemical properties of THIQ derivatives revealed interactions with cellular processes such as apoptosis and cell cycle regulation. These findings underscore the potential therapeutic applications in cancer treatment .

Propriétés

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFBRLCZRXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444301 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791040-11-4 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline, and how was it obtained?

A1: 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline has the molecular formula C11H13N2O5 []. This compound was unexpectedly isolated during the synthesis of 3,4-dihydro-6,7-dimethoxy-8-nitroisoquinoline. The intended synthesis used 3,4-dihydro-6,7-dimethoxyisoquinoline as a starting material and nitronium tetrafluoroborate (NO2BF4) as the source of nitro groups []. The presence of the hydroxyl group at position 1 was confirmed through 1H/13C NMR and X-ray analysis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.